molecular formula C22H26O4 B3245726 Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] CAS No. 1712-79-4

Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]

Cat. No.: B3245726
CAS No.: 1712-79-4
M. Wt: 354.4 g/mol
InChI Key: RERBZZQPFKUWQP-UHFFFAOYSA-N
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Description

Peroxide, bis[4-(1,1-dimethylethyl)benzoyl], often recognized in its intricate formulation, is a complex organic peroxide known for its extensive applications across various scientific disciplines. This compound is particularly notable for its stability and effectiveness in facilitating chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of peroxide, bis[4-(1,1-dimethylethyl)benzoyl] typically involves the reaction of 4-(1,1-dimethylethyl)benzoic acid with hydrogen peroxide under controlled acidic conditions. The process requires meticulous handling due to the reactive nature of hydrogen peroxide and the need to maintain specific temperature and pH levels to optimize yield and purity.

Industrial Production Methods: : Industrial production scales up the laboratory methods with additional safety and efficiency measures. This might involve continuous flow systems to manage the exothermic nature of the reaction and prevent the decomposition of the peroxide. Advanced purification techniques such as recrystallization or chromatography may be employed to ensure the compound meets industrial-grade standards.

Chemical Reactions Analysis

Types of Reactions: : Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] undergoes various types of chemical reactions, predominantly:

  • Oxidation: : Acts as a potent oxidizing agent.

  • Reduction: : Though less common, it can be reduced under certain conditions.

  • Substitution: : It can participate in electrophilic substitution reactions given its aromatic benzoyl groups.

Common Reagents and Conditions: : Reagents such as hydrogen peroxide, acids (like sulfuric acid), and bases are often involved in its reactions. Typical reaction conditions might include controlled temperatures, specific solvent environments (e.g., organic solvents like acetonitrile), and sometimes catalysts to facilitate the reaction process.

Major Products Formed: : From these reactions, one can derive various oxidized organic compounds, intermediates for polymer production, and stabilized free radicals. Its reactions are pivotal in synthesizing complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry: : Used extensively as a catalyst and initiator in polymerization reactions, aiding in the formation of polymers like polyethylene and polypropylene. It helps control the molecular weight distribution and branching of polymers.

Biology: : In biological research, it serves as a reagent for inducing oxidative stress in cells, aiding in the study of cellular responses to oxidative damage. It's also used in assays to measure antioxidant capacity.

Medicine: : In medicinal chemistry, it is explored for its potential in drug development, particularly in creating compounds that can modulate oxidative processes in the body.

Industry: : Industrially, it's utilized in the production of high-performance materials, including coatings, adhesives, and sealants. Its ability to initiate controlled polymerization processes makes it valuable in manufacturing plastics and resins with specific properties.

Mechanism of Action

Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] exerts its effects primarily through its ability to generate free radicals upon decomposition. These free radicals are highly reactive and can initiate chain reactions, particularly in polymerization.

Molecular Targets and Pathways: : The generated free radicals can attack unsaturated bonds in monomers, leading to the formation of polymer chains. In biological systems, these radicals can interact with cellular components, leading to oxidative stress and damage to lipids, proteins, and nucleic acids.

Comparison with Similar Compounds

Compared to other organic peroxides, bis[4-(1,1-dimethylethyl)benzoyl] peroxide is noted for its stability and effectiveness under a wide range of conditions.

Similar Compounds

  • Benzoyl peroxide: : Often used in acne treatment; more reactive but less stable.

  • Di-tert-butyl peroxide: : Used as an initiator in polymerization but less specific in its action.

  • Acetyl peroxide: : Highly reactive, often used in lower quantities due to safety concerns.

Uniqueness: : The stability of bis[4-(1,1-dimethylethyl)benzoyl] peroxide makes it particularly suited for industrial applications where consistent performance is critical. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to less bulky peroxides.

And there you have it! Quite the versatile compound, isn't it? Anything you'd like to dive deeper into?

Properties

IUPAC Name

(4-tert-butylbenzoyl) 4-tert-butylbenzenecarboperoxoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-26-20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERBZZQPFKUWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266478
Record name Bis[4-(1,1-dimethylethyl)benzoyl] peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1712-79-4
Record name Bis[4-(1,1-dimethylethyl)benzoyl] peroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1712-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[4-(1,1-dimethylethyl)benzoyl] peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1.95 g. of sodium peroxide in 23 ml. of distilled water maintained at 0°-5° C., is added dropwise with vigorous stirring a solution of 7.85 g. of p-t-butylbenzoyl chloride in 13 ml. of dry toluene. When the addition is complete after 45 minutes, the whole is allowed to stir for two and one-half hours at 0°-5° C., after which 80 ml. of cold water is added and the whole is stirred for an additional half hour at 0°-5° C. The resulting white precipitate is collected by filtration, washed with 55 ml. of cold methanol in three separate portions, and allowed to dry yield p-t-butylbenzoyl peroxide as a fine white powder; m.p. 149° C. (dec.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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